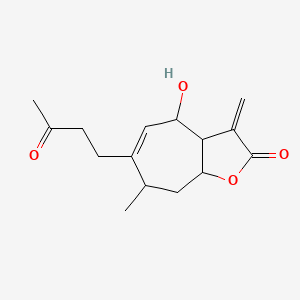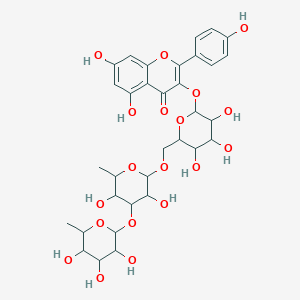
Cysteinyl Leukotriene HPLC Mixture I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This mixture contains all of the primary cysteinyl-leukotrienes derived from arachidonic acid. Contents: Leukotriene C4, Leukotriene D4, Leukotriene E4, Leukotriene F4, and N-acetyl Leukotriene E4 (5 µg each). The leukotrienes are 5-lipoxygenase metabolites most commonly associated with asthma, where they are one of the causative agents in anaphylaxis and bronchoconstriction. This product contains the primary CysLT, LTC4, produced by the addition of glutathione to LTA4 by the MAPEG-group enzyme LTC4 synthase. It also contains each of the sequential leukotriene metabolites, LTD4, LTE4, LTF4, and N-acetyl-LTE4. These metabolites span a very wide polarity range and separate well on reversed phase HPLC.
Aplicaciones Científicas De Investigación
Analysis in Respiratory Diseases
Cysteinyl leukotrienes (CysLTs), specifically leukotrienes C4, D4, and E4, have been analyzed in the context of respiratory diseases. In isolated human bronchi, the correlation between airway smooth muscle contraction and cysteinyl leukotriene production was studied, highlighting their role in bronchial responses (Bolla et al., 1997).
Role in Ischemia-Reperfusion Injury
Research involving hamster models has demonstrated that cysteinyl leukotrienes are mediators in ischemia-reperfusion injury. They were shown to promote leukocyte chemotaxis and adhesion, leading to microcirculatory failure after ischemia-reperfusion (Lehr et al., 1991).
Blood Clotting and Thromboembolic Events
The formation of cysteinyl leukotrienes during the clotting of whole human blood was observed, suggesting a potential role in thromboembolic events. This study used HPLC to identify a mixture of LTC4, LTD4, and LTE4 in the serum (Simmet & Luck, 1989).
Metabolic Studies
Studies have explored the metabolism of leukotrienes, particularly in conditions like γ-glutamyl transpeptidase deficiency. This research has provided insights into the synthesis and degradation pathways of cysteinyl leukotrienes (Mayatepek et al., 2004).
Receptor Characterization
The molecular and pharmacological characterization of human cysteinyl leukotriene receptors (CysLT1) was performed. This study provided a deeper understanding of the interaction between cysteinyl leukotrienes and their receptors, which is crucial for respiratory diseases like asthma (Lynch et al., 1999).
Assessment of Synthesis in Humans
Methods to measure LTE4, a metabolite of cysteinyl leukotrienes, have been developed, providing a reliable parameter to assess whole-body cysteinyl leukotriene synthesis in humans. This is particularly useful for monitoring the effects of diseases and drugs on leukotriene synthesis (Frölich, Fauler, & Tsikas, 1994).
Salivary Concentration in Asthma Patients
A study on aspirin-intolerant asthma (AIA) patients found higher concentrations of CysLTs in saliva compared to aspirin-tolerant patients and healthy subjects. This suggests that salivary CysLT concentration could be a diagnostic tool for AIA (Ono et al., 2011).
Propiedades
Nombre del producto |
Cysteinyl Leukotriene HPLC Mixture I |
|---|---|
Sinónimos |
CysLT HPLC Mixture I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1164462.png)


